1-(3-Ethoxy-5-fluorophenyl)propan-1-one
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Overview
Description
1-(3-Ethoxy-5-fluorophenyl)propan-1-one is an organic compound with the molecular formula C11H13FO2 It is characterized by the presence of an ethoxy group and a fluorine atom attached to a phenyl ring, along with a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Ethoxy-5-fluorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-ethoxy-5-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethoxy-5-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Ethoxy-5-fluorophenyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound may be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which 1-(3-ethoxy-5-fluorophenyl)propan-1-one exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of the ethoxy and fluorine groups can modulate its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1-(3-Methoxy-5-fluorophenyl)propan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Ethoxy-4-fluorophenyl)propan-1-one: Similar structure but with the fluorine atom in a different position on the phenyl ring.
1-(3-Ethoxy-5-chlorophenyl)propan-1-one: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness: 1-(3-Ethoxy-5-fluorophenyl)propan-1-one is unique due to the specific positioning of the ethoxy and fluorine groups, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for targeted research and applications.
Biological Activity
1-(3-Ethoxy-5-fluorophenyl)propan-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The compound's structure, featuring an ethoxy group and a fluorinated phenyl moiety, suggests possible interactions with various biological targets. This article consolidates current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The molecular formula of this compound is C12H15FO, with a molecular weight of approximately 210.25 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity and specificity for certain biological targets, while the ethoxy group may influence its solubility and reactivity. This interaction can lead to modulation of various biological pathways, including enzyme inhibition and receptor activation.
Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory effects on specific enzymes. For instance, preliminary studies suggest that it could inhibit phospholipase A2, an enzyme involved in inflammatory processes . Such inhibition could have implications for treating conditions characterized by excessive inflammation.
Receptor Binding
The compound has also shown potential in receptor binding studies. The ethoxy and fluorine substituents can enhance the interaction with various receptors, which may lead to therapeutic effects in conditions such as pain management or mood disorders .
Study on Antimicrobial Activity
A study evaluating the antimicrobial properties of structurally similar compounds found that derivatives of this compound exhibited promising activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the structure could enhance antimicrobial efficacy, suggesting a pathway for further research into its use as an antibiotic agent .
Pharmacological Profiling
In a pharmacological profiling study, compounds related to this compound were tested for their effects on serotonin uptake. The inclusion of fluorine in the para-position significantly increased potency compared to non-fluorinated analogs, highlighting the importance of structural modifications in enhancing biological activity .
Summary of Biological Activities
Properties
IUPAC Name |
1-(3-ethoxy-5-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-3-11(13)8-5-9(12)7-10(6-8)14-4-2/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGYJZUIAOPSRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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